molecular formula C16H18F3N3O2 B5687882 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine

Cat. No. B5687882
M. Wt: 341.33 g/mol
InChI Key: ZEAQSBDZQFTMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a pyrimidine derivative that has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine is not fully understood. However, it has been reported to inhibit protein kinase CK2 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of CK2 activity, which in turn affects various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine has been found to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to have anti-inflammatory and antioxidant effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine in lab experiments include its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, it has been found to be a potent inhibitor of protein kinase CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and biochemical and physiological effects.

Future Directions

There are several future directions for the research on N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine. One direction is to further explore its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Another direction is to develop more efficient and cost-effective methods for synthesizing this compound. Furthermore, the development of analogs of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine may lead to the discovery of more potent inhibitors of protein kinase CK2 and other cellular targets.

Synthesis Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine has been reported in the literature using different methods. One of the most commonly used methods is the reaction of 3,4-dimethoxyphenylacetonitrile with 2-bromo-4-methyl-6-(trifluoromethyl)pyrimidine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. Other methods include the use of different starting materials and reaction conditions.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine has been studied for its potential applications in medicinal chemistry. It has been reported to have antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been found to be a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. Therefore, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine has the potential to be developed as a therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2/c1-10-8-14(16(17,18)19)22-15(21-10)20-7-6-11-4-5-12(23-2)13(9-11)24-3/h4-5,8-9H,6-7H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAQSBDZQFTMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCC2=CC(=C(C=C2)OC)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

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